N-(2-Fluoro-4-methylphenyl)acetamide

Catalog No.
S762351
CAS No.
326-67-0
M.F
C9H10FNO
M. Wt
167.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Fluoro-4-methylphenyl)acetamide

CAS Number

326-67-0

Product Name

N-(2-Fluoro-4-methylphenyl)acetamide

IUPAC Name

N-(2-fluoro-4-methylphenyl)acetamide

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

InChI

InChI=1S/C9H10FNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)

InChI Key

WHXUSWHUWNRNHT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C)F

Solubility

0.02 M

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)F

N-(2-Fluoro-4-methylphenyl)acetamide is an organic compound characterized by the presence of a fluorine atom and a methyl group on the aromatic ring. Its molecular formula is C9H10FNO, and it has a molecular weight of approximately 167.18 g/mol. The compound typically appears as a white solid and has various physical properties that make it suitable for different applications in pharmaceuticals and chemical research.

Typical of acetamides, including:

  • Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form the corresponding amine and acetic acid.
  • Acylation Reactions: The amine group can react with different acyl chlorides to form new derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

Several synthetic routes exist for producing N-(2-Fluoro-4-methylphenyl)acetamide:

  • From 2-Fluoro-4-methylaniline: This method involves reacting 2-fluoro-4-methylaniline with acetic anhydride under controlled conditions to yield N-(2-Fluoro-4-methylphenyl)acetamide .
  • Using Acetic Acid: Another approach involves the use of acetic acid in conjunction with activating agents to facilitate the formation of the acetamide bond.
  • Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing aryl acetamides, which may be applicable to this compound as well .

Similar Compounds: Comparison with Other Compounds

N-(2-Fluoro-4-methylphenyl)acetamide shares structural similarities with several other acetamides. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-(4-Methylphenyl)acetamideLacks fluorine; contains only methyl groupMore hydrophobic due to lack of fluorine
2-Chloro-N-(4-fluorophenyl)acetamideContains chlorine instead of fluorinePotentially different biological activity
N-(3-Fluoro-2-methylphenyl)acetamideHas a different position for fluorineMay exhibit distinct pharmacological properties
2-Bromo-N-(4-fluoro-2-methylphenyl)acetamideContains bromine; affects reactivityMay enhance or reduce biological activity compared to fluorine

These compounds illustrate the diversity within the acetamide class while underscoring the unique properties conferred by the fluorine substitution in N-(2-Fluoro-4-methylphenyl)acetamide.

XLogP3

1.7

Wikipedia

N-(2-Fluoro-4-methylphenyl)acetamide

Dates

Modify: 2023-08-15

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